REACTION_CXSMILES
|
[F:1][C:2]1([F:17])[CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6][CH2:5][N:4]([CH3:16])[CH2:3]1.O1CCOCC1.[Cl:24]CCl>Cl>[F:1][C:2]1([F:17])[CH2:3][N:4]([CH3:16])[CH2:5][CH2:6][NH:7][CH2:8]1.[ClH:24]
|
Name
|
tert-butyl 6,6-difluoro-4-methyl-1,4-diazepane-1-carboxylate
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
FC1(CN(CCN(C1)C(=O)OC(C)(C)C)C)F
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred at 20° C. for 21 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated in vacuo
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CNCCN(C1)C)F
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |